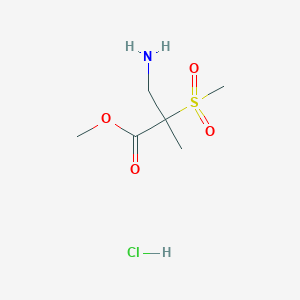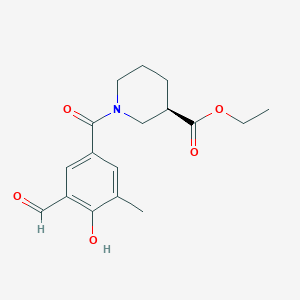
Methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride” is a chemical compound with the CAS Number: 2418645-20-0 . It has a molecular weight of 231.7 and is typically stored at room temperature . The compound is usually found in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 231.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Conformational Studies
The research into derivatives of 3-(phenylsulfonimidoyl)propanoate, involving strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, highlights significant applications in synthetic chemistry. Through the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents, successful preparation strategies for pseudo-dipeptides were developed. These compounds exhibited notable conformational properties, suggesting intramolecular H-bonds, except for the proline derivative, indicating their potential in studying molecular interactions and designing molecules with specific structural attributes (Tye & Skinner, 2002).
Biochemical Applications and Mechanistic Insights
The study on S-adenosylmethionine (SAM or AdoMet) provides insight into its role as a biological sulfonium compound. SAM's involvement in transferring methyl groups, methylene groups, amino groups, ribosyl groups, and aminopropyl groups underlines its critical function in various metabolic reactions and biosynthetic pathways. This research underscores the significance of understanding the chemical mechanisms of SAM, which could inform the development of biochemical applications for methyl 3-amino-2-methyl-2-methylsulfonylpropanoate hydrochloride in the context of its potential to influence similar biochemical pathways or reactions (Fontecave, Atta, & Mulliez, 2004).
Antimicrobial Compound Synthesis
Research focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications, highlights the relevance of sulfonamide derivatives in developing potential antimicrobial agents. Through versatile synthetic approaches, compounds were created that showed promising in vitro antibacterial and antifungal activities. This exploration into sulfonamide moieties' antimicrobial potential could extend to derivatives of methyl 3-amino-2-methyl-2-methylsulfonylpropanoate hydrochloride, emphasizing its utility in creating novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Nanocatalyst Development
The development of 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 as a magnetic nanocatalyst for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles represents an innovative application in green chemistry. This research showcases the potential of utilizing functionalized magnetic nanoparticles in catalyzing significant organic reactions, offering a sustainable and efficient methodology. The implications for methyl 3-amino-2-methyl-2-methylsulfonylpropanoate hydrochloride in similar catalytic processes could pave the way for its application in the development of novel catalytic systems or in enhancing reaction efficiencies (Ghasemzadeh & Akhlaghinia, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNADKUHPIDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(=O)OC)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)
![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)
![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)






![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2883738.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2883739.png)

